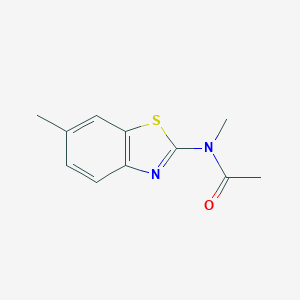

N-Methyl-N-(6-methyl-1,3-benzothiazol-2-yl)acetamide

Description

Le Théviridoside est un glycoside iridoïde, un type de produit naturel couramment trouvé dans les plantes telles que Cerbera odollam, Lippia javanica, Lippia turbinata et Thevetia neriifolia . Ce composé est connu pour ses activités biologiques significatives, notamment ses propriétés anticancéreuses, antifongiques, anti-inflammatoires et antivirales .

Propriétés

Numéro CAS |

119283-23-7 |

|---|---|

Formule moléculaire |

C11H12N2OS |

Poids moléculaire |

220.29 g/mol |

Nom IUPAC |

N-methyl-N-(6-methyl-1,3-benzothiazol-2-yl)acetamide |

InChI |

InChI=1S/C11H12N2OS/c1-7-4-5-9-10(6-7)15-11(12-9)13(3)8(2)14/h4-6H,1-3H3 |

Clé InChI |

WUHXKVSTZCGNPM-UHFFFAOYSA-N |

SMILES |

CC1=CC2=C(C=C1)N=C(S2)N(C)C(=O)C |

SMILES canonique |

CC1=CC2=C(C=C1)N=C(S2)N(C)C(=O)C |

Synonymes |

Acetamide, N-methyl-N-(6-methyl-2-benzothiazolyl)- (9CI) |

Origine du produit |

United States |

Méthodes De Préparation

Voies de synthèse et conditions de réaction : Le Théviridoside peut être isolé à partir de l'extrait aqueux des feuilles de Cerbera odollam. Le processus d'isolement implique la chromatographie en contre-courant et la chromatographie liquide haute performance couplée à la spectrométrie de masse (HPLC-MS/MS). Une dérivation semi-synthétique de la thévésine, un autre glucoside iridoïde, peut également être effectuée dans des conditions sans groupe protecteur pour obtenir le Théviridoside.

Méthodes de production industrielle : La production industrielle de Théviridoside implique généralement l'extraction à partir de sources végétales suivie d'une purification à l'aide de techniques chromatographiques. Le processus garantit une pureté et une qualité élevées, adaptées à diverses applications de recherche.

Analyse Des Réactions Chimiques

Types de réactions : Le Théviridoside subit plusieurs types de réactions chimiques, notamment :

Oxydation : Le Théviridoside peut être oxydé pour former divers dérivés.

Réduction : Les réactions de réduction peuvent modifier les groupes fonctionnels présents dans le Théviridoside.

Substitution : Le Théviridoside peut subir des réactions de substitution pour former différents dérivés glycosidiques.

Réactifs et conditions courants :

Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le peroxyde d'hydrogène.

Réduction : Des agents réducteurs tels que le borohydrure de sodium et l'hydrure de lithium et d'aluminium sont utilisés.

Substitution : Les réactions de substitution impliquent souvent des nucléophiles comme l'hydroxylamine et l'hydrazine.

Principaux produits formés :

Oxydation : Dérivés oxydés du Théviridoside.

Réduction : Formes réduites du Théviridoside avec des groupes fonctionnels modifiés.

Substitution : Divers dérivés glycosidiques en fonction du nucléophile utilisé.

4. Applications de recherche scientifique

Le Théviridoside a une large gamme d'applications de recherche scientifique :

Chimie : Utilisé dans des bibliothèques de criblage de composés et des études métabolomiques.

Biologie : Enquête sur son rôle dans la fonction cellulaire et la transduction du signal.

Médecine : Présente des propriétés anticancéreuses en induisant l'arrêt du cycle cellulaire et l'apoptose dans les cellules cancéreuses.

Industrie : Utilisé dans le développement de produits pharmaceutiques et nutraceutiques.

5. Mécanisme d'action

Le Théviridoside agit en inhibant la pompe sodium-potassium adénosine triphosphatase, ce qui conduit à une augmentation des niveaux intracellulaires de calcium . Cette activation de multiples voies de signalisation entraîne divers effets biologiques, notamment l'induction de l'arrêt du cycle cellulaire et de l'apoptose dans les cellules cancéreuses . Le composé inhibe également la production de cytokines pro-inflammatoires, contribuant à ses propriétés anti-inflammatoires .

Composés similaires :

Thévesine : Un autre glucoside iridoïde trouvé dans Cerbera odollam.

Robustaside D : Un glycoside iridoïde avec des activités biologiques similaires.

Diderroside : Un autre glycoside iridoïde avec des propriétés comparables.

Comparaison : Le Théviridoside est unique en raison de ses puissantes propriétés anticancéreuses et de sa capacité à induire l'arrêt du cycle cellulaire et l'apoptose dans les cellules cancéreuses . Bien que des composés similaires tels que la Thévesine et le Robustaside D présentent également des activités biologiques, le mécanisme d'action spécifique du Théviridoside impliquant la pompe sodium-potassium adénosine triphosphatase le distingue .

Applications De Recherche Scientifique

Theviridoside has a wide range of scientific research applications:

Chemistry: Used in compound screening libraries and metabolomics studies.

Biology: Investigated for its role in cell function and signal transduction.

Medicine: Exhibits anti-cancer properties by inducing cell cycle arrest and apoptosis in cancer cells.

Industry: Utilized in the development of pharmaceuticals and nutraceuticals.

Mécanisme D'action

Theviridoside acts by inhibiting the sodium-potassium adenosine triphosphatase pump, leading to increased intracellular calcium levels . This activation of multiple signaling pathways results in various biological effects, including the induction of cell cycle arrest and apoptosis in cancer cells . The compound also inhibits the production of pro-inflammatory cytokines, contributing to its anti-inflammatory properties .

Comparaison Avec Des Composés Similaires

Theveside: Another iridoid glucoside found in Cerbera odollam.

Robustaside D: An iridoid glycoside with similar biological activities.

Diderroside: Another iridoid glycoside with comparable properties.

Comparison: Theviridoside is unique due to its potent anti-cancer properties and its ability to induce cell cycle arrest and apoptosis in cancer cells . While similar compounds like Theveside and Robustaside D also exhibit biological activities, Theviridoside’s specific mechanism of action involving the sodium-potassium adenosine triphosphatase pump sets it apart .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.